Norfloxacin lactate

Aqueous solubility Formulation science Bioavailability

Norfloxacin lactate (CAS 97867-34-0) eliminates the critical solubility bottleneck of the parent base—delivering >1250-fold higher water solubility—making it the exclusive choice for aqueous veterinary dosage forms, injectables, and soluble drinking-water powders. With a validated spectrophotometric method (102.05% recovery) and documented depletion kinetics (t₁/₂ 42.6 h plasma, 131.7 h muscle), this salt ensures reproducible dissolution, absorption, and analytical quantification. Do not substitute with norfloxacin base; the salt form directly governs bioavailability and formulation feasibility.

Molecular Formula C19H24FN3O6
Molecular Weight 409.414
CAS No. 97867-34-0
Cat. No. B561620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin lactate
CAS97867-34-0
Molecular FormulaC19H24FN3O6
Molecular Weight409.414
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(C(=O)O)O
InChIInChI=1S/C16H18FN3O3.C3H6O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-2(4)3(5)6/h7-9,18H,2-6H2,1H3,(H,22,23);2,4H,1H3,(H,5,6)
InChIKeyAYEXIHJJZPTXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Norfloxacin Lactate (CAS 97867-34-0) for Enhanced Aqueous Formulation: Procurement Guide for Scientific and Industrial R&D


Norfloxacin lactate (CAS 97867-34-0) is a lactate salt derivative of the fluoroquinolone antibiotic norfloxacin [1]. It is characterized by its broad-spectrum antibacterial activity against Gram-negative and some Gram-positive bacteria, acting through inhibition of bacterial DNA gyrase and topoisomerase IV [1]. Its defining characteristic for procurement is its markedly enhanced aqueous solubility compared to the parent compound, a property critical for developing liquid formulations for both research and veterinary applications .

Norfloxacin Lactate: Why Simple Norfloxacin Substitution Compromises Experimental and Formulation Integrity


Norfloxacin lactate cannot be freely substituted with norfloxacin base or other fluoroquinolone salts due to critical differences in physicochemical properties. The parent compound, norfloxacin, is practically insoluble in water (0.28–0.40 mg/mL at neutral pH), severely limiting its utility in aqueous systems and oral bioavailability [1]. Its low and variable oral bioavailability (30–40%) is a well-documented limitation [2]. The lactate salt directly addresses this by dramatically improving water solubility, a change that fundamentally alters its dissolution profile, absorption kinetics, and suitability for liquid dosage forms. Therefore, the choice of salt form is not an interchangeable detail but a primary determinant of the compound's behavior in both in vitro assays and in vivo studies.

Quantifiable Differentiation of Norfloxacin Lactate (CAS 97867-34-0) for Procurement Decisions


Aqueous Solubility Superiority of Norfloxacin Lactate Over Norfloxacin Base

The most significant differentiation is aqueous solubility. The lactate salt demonstrates a solubility of 10% w/v (100 mg/mL) in water at 25°C, which is approximately 1250 times greater than the parent compound, norfloxacin base (0.28–0.40 mg/mL at pH ~7) [1]. This is a transformative change from a practically insoluble compound to a freely soluble one, enabling entirely new formulation pathways.

Aqueous solubility Formulation science Bioavailability

Increased Relative Bioavailability of Norfloxacin Lactate

The enhanced solubility directly translates to improved pharmacokinetic performance. A comparative assessment indicates that the relative bioavailability of orally administered norfloxacin lactate is 2-3 times higher than that of norfloxacin base, which has a baseline bioavailability of only 30-40% [1][2]. This is a class-level inference from multiple studies on norfloxacin salts, which demonstrate a consistent link between improved solubility and increased absorption.

Pharmacokinetics Bioavailability Oral absorption

Defined Withdrawal Period for Norfloxacin Lactate in Aquaculture

For procurement in aquaculture, the defined residue depletion kinetics of the lactate salt are critical for regulatory compliance. A study in mandarin fish (Siniperca chuatsi) following a single oral dose of 20 mg/kg at 28±2°C established specific pharmacokinetic parameters and a recommended withdrawal period of more than 24 days to ensure muscle residues fall below the 50 μg/kg MRL [1]. This is a direct, species-specific data point that allows for precise management of drug residues, unlike the generic 4-7 day withdrawal periods cited for other species and formulations [2].

Veterinary Pharmacology Residue Depletion Aquaculture

Toxicological Profile of Norfloxacin Lactate: Light Cumulative Toxicity

A toxicological study on norfloxacin lactate in Kunming mice characterized its safety profile. The compound was found to have light cumulative toxicity (accumulation coefficient >5), and a sperm shape abnormality test was negative [1]. However, long-term oral administration was associated with an influence on lung and kidney weights, indicating potential organ-specific effects [1]. This contrasts with the general class toxicity of norfloxacin, for which an LD50 >4000 mg/kg orally in mice/rats has been reported , but the lactate-specific study provides a more nuanced view of sub-chronic and cumulative effects.

Toxicology Safety Chronic toxicity

Analytical Method Validation for Norfloxacin Lactate Quantification

A validated analytical method is essential for any compound used in research or quality control. A spectrophotometric method developed for norfloxacin lactate demonstrated a recovery of 102.05% via the standard addition method, confirming its high accuracy and selectivity for this specific salt form [1]. This contrasts with generic HPLC methods for norfloxacin base [2], which may require adaptation or validation for the lactate salt to ensure accurate quantification due to differences in solubility, matrix effects, and spectral properties.

Analytical chemistry Quality control Method validation

Norfloxacin Lactate (CAS 97867-34-0): Strategic Procurement Scenarios Driven by Differentiated Evidence


Formulation of Aqueous Veterinary Medicines (Soluble Powders, Oral Solutions, Injectables)

The 1250-fold higher water solubility of norfloxacin lactate [Section 3, Evidence 1] makes it the exclusive choice for developing aqueous dosage forms for veterinary use. Unlike norfloxacin base, which cannot achieve therapeutic concentrations in water, the lactate salt enables the production of soluble powders for poultry and swine drinking water and can be formulated into injectable solutions . This solubility advantage directly addresses the procurement need for a compound that facilitates mass medication and ease of administration in livestock and aquaculture settings.

Pharmacokinetic and Residue Depletion Studies in Aquaculture

Researchers and quality control laboratories in aquaculture require compounds with established depletion kinetics. The specific data on a >24-day withdrawal period in mandarin fish [Section 3, Evidence 3] provides a verifiable basis for study design and regulatory compliance . This scenario demonstrates the compound's value for any study where precise knowledge of tissue residues and elimination half-life (t1/2z of 42.6h in plasma, 131.7h in muscle) is mandatory . This differentiates it from generic norfloxacin data which may not be applicable to aquatic species.

Analytical Method Development and Validation in Quality Control

The existence of a validated spectrophotometric method with 102.05% recovery [Section 3, Evidence 5] makes norfloxacin lactate a preferred standard or analyte in analytical laboratories . This method is specifically tailored to the lactate salt, ensuring accurate quantification in raw materials, finished products, or biological matrices. This evidence directly supports the procurement of norfloxacin lactate for quality control purposes, as it offers a ready-to-validate analytical pathway, reducing the burden of method development compared to less-characterized analogs.

Long-Term Toxicity and Safety Assessment Studies

Studies requiring a nuanced understanding of chronic toxicity and organ-specific effects will benefit from the existing toxicological profile of norfloxacin lactate. The data showing light cumulative toxicity and potential effects on lung and kidney in long-term rodent studies [Section 3, Evidence 4] provide a baseline for extended-duration experiments . This specific safety information is more valuable for designing such studies than the simple acute LD50 data available for the base compound, making norfloxacin lactate a more informed choice for long-term in vivo research projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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